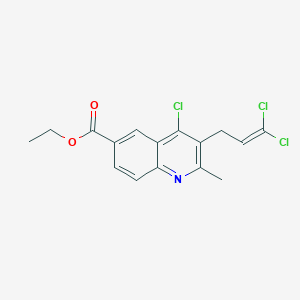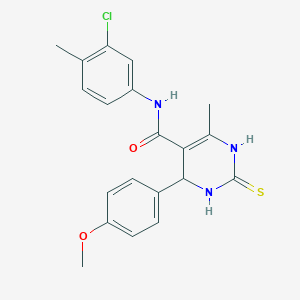![molecular formula C24H19N3O6 B5143060 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, studies have shown that this compound interacts with various cellular pathways, including the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione exhibits a range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant properties by scavenging reactive oxygen species. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its versatility. This compound can be used in a range of assays, including cell-based assays and enzyme assays. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other compounds with similar properties. However, one limitation of using this compound is its limited solubility, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of research is the development of new materials using this compound. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Synthesemethoden
The synthesis of 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 4-nitrophenol with 2-chloroethanol, followed by the reaction of the resulting product with 4-(dimethylamino)benzaldehyde. The final product is obtained by reacting the intermediate product with 1-phenyl-3,5-pyrazolidinedione. This multi-step synthesis method has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, this compound has been evaluated for its potential use in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
(4E)-4-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c28-23-22(24(29)26(25-23)18-6-2-1-3-7-18)16-17-5-4-8-21(15-17)33-14-13-32-20-11-9-19(10-12-20)27(30)31/h1-12,15-16H,13-14H2,(H,25,28)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOKLSUSJNRCBP-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)

![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)

